molecular formula C24H18O B12605187 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one CAS No. 917894-82-7

10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one

Cat. No.: B12605187
CAS No.: 917894-82-7
M. Wt: 322.4 g/mol
InChI Key: LOEHCTQEJIOCQZ-UHFFFAOYSA-N
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Description

10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of a naphthalene ring attached to a dihydroanthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where 1-iodonaphthalene is reacted with a suitable anthracene derivative in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular membranes and proteins, leading to alterations in cell function and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
  • 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
  • 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan

Uniqueness

10-(Naphthalen-1-yl)-3,4-dihydroanthracen-1(2H)-one is unique due to its specific structural arrangement, which imparts distinct photophysical and electronic properties. This uniqueness makes it particularly valuable in applications such as OLEDs, where precise control over emission properties is crucial .

Properties

CAS No.

917894-82-7

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

10-naphthalen-1-yl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C24H18O/c25-23-14-6-13-21-22(23)15-17-8-2-4-11-19(17)24(21)20-12-5-9-16-7-1-3-10-18(16)20/h1-5,7-12,15H,6,13-14H2

InChI Key

LOEHCTQEJIOCQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2C(=O)C1)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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